molecular formula C18H22N2O2 B2688243 4-(4-TERT-BUTYLPHENOXYMETHYL)BENZOHYDRAZIDE CAS No. 377769-38-5

4-(4-TERT-BUTYLPHENOXYMETHYL)BENZOHYDRAZIDE

Cat. No.: B2688243
CAS No.: 377769-38-5
M. Wt: 298.386
InChI Key: LPTNGRXVDYUBAL-UHFFFAOYSA-N
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Description

4-(4-Tert-Butylphenoxymethyl)benzohydrazide is a benzohydrazide derivative that serves as a vital synthetic intermediate in medicinal chemistry and drug discovery research. Its core research value lies in its role as a precursor for the synthesis of novel hydrazone derivatives with significant biological activity . Recent scientific studies have demonstrated that hydrazide-based compounds are promising scaffolds for developing new therapeutic agents, particularly as enzyme inhibitors . A primary research application of this compound is in the investigation of urease inhibitors . Urease enzymes are critical therapeutic targets because their hyperactivity is associated with pathogenic conditions, including those caused by Helicobacter pylori, which can lead to peptic ulcers and gastric cancer . Derivatives synthesized from this compound have shown potent in vitro urease inhibition, with certain compounds exhibiting IC50 values superior to the standard inhibitor thiourea . The mechanism of action for these inhibitory derivatives is studied via molecular docking simulations, which help elucidate their binding interactions with the nickel-containing active site of the urease enzyme . Furthermore, the benzohydrazide core is a versatile building block for constructing other bioactive heterocycles, such as 2,5-disubstituted-1,3,4-oxadiazoles, which are known to possess a broad spectrum of properties, including antioxidant and antimicrobial activities . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-tert-butylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)15-8-10-16(11-9-15)22-12-13-4-6-14(7-5-13)17(21)20-19/h4-11H,12,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTNGRXVDYUBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butylphenoxymethyl)benzohydrazide typically involves the reaction of 4-tert-butylphenol with benzyl chloride to form 4-tert-butylbenzyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may utilize more efficient equipment and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenoxymethyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted benzohydrazides .

Scientific Research Applications

4-(4-tert-Butylphenoxymethyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystal Structure and Molecular Geometry
  • 4-(tBu)-N′-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide (Compound 5) Crystallizes in the monoclinic Cc space group. The N–N bond length in the hydrazide moiety is longer compared to derivatives with electron-withdrawing substituents (e.g., compound 14: N–N = 1.364 Å) due to steric and electronic effects from the hydroxyl and methoxy groups at the ortho and meta positions . Key bond angles and packing diagrams highlight intermolecular hydrogen bonding (e.g., N–H⋯O), stabilizing the crystal lattice .
  • 4-(Trifluoromethyl)benzohydrazide Derivatives

    • The trifluoromethyl group induces significant electron-withdrawing effects, shortening the N–N bond (e.g., 1.35–1.37 Å) and enhancing planarity, which may improve cholinesterase inhibition by facilitating π-π stacking with enzyme active sites .
  • 4-(Dimethylamino)benzohydrazide Crystallizes in monoclinic C2/c with a nearly planar molecular structure (non-hydrogen atoms deviate <0.1 Å from the mean plane). Hydrogen-bonded chains along the [001] direction involve R₂²(6) and R₂²(10) motifs, contributing to a lattice energy of 215.7 kJ/mol (DFT calculations) .

Table 1: Structural Comparison of Benzohydrazide Derivatives

Compound Substituent Space Group N–N Bond Length (Å) Notable Interactions
4-(4-tBu-phenoxymethyl)benzohydrazide 4-tBu-phenoxymethyl N/A* N/A* Inferred H-bonding (similar to compound 5)
Compound 5 2-OH, 3-OCH₃ Cc ~1.40 N–H⋯O, C–H⋯O
Compound 14 4-(dimethylamino)phenyl Pbc2 1.364 N–H⋯N, π-π stacking
4-(Trifluoromethyl) CF₃ N/A 1.35–1.37 Enhanced planarity for enzyme binding
4-(Dimethylamino) N(CH₃)₂ C2/c 1.36 R₂²(6)/R₂²(10) H-bond motifs
Physicochemical Properties
  • Melting Points and Solubility Derivatives with halogen substituents (e.g., 2e–2k in ) exhibit higher melting points (e.g., 2k: 4-bromo derivative, mp = 198–200°C) due to increased molecular symmetry and intermolecular halogen bonding . The tert-butyl group in 4-(4-tBu-phenoxymethyl)benzohydrazide likely reduces crystallinity, enhancing solubility in organic solvents compared to polar derivatives.
  • Spectroscopic Data

    • ¹H NMR : Aromatic protons in benzohydrazides typically resonate at δ 7.5–8.5 ppm. For example, compound 6a–j () show =CH protons at δ 8.05–8.25 ppm due to conjugation .
    • IR : Stretching vibrations for N–H (3660 cm⁻¹) and C=O (1700 cm⁻¹) are consistent across analogs .

Biological Activity

4-(4-tert-Butylphenoxymethyl)benzohydrazide, a hydrazone derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of hydrazones that are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2OC_{16}H_{20}N_2O, with a molecular weight of 272.35 g/mol. Its structure features a benzohydrazide core substituted with a tert-butylphenoxy group, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition :
    • Similar compounds have been studied for their ability to inhibit cholinesterases, enzymes that play a crucial role in neurotransmission. The inhibition of these enzymes is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity :
    • Hydrazones are known for their antimicrobial properties. Research indicates that derivatives of benzohydrazides exhibit activity against various bacterial and fungal strains, suggesting that this compound could also possess similar properties .
  • Anticancer Potential :
    • Compounds in this class have shown promise in cancer research, particularly as inhibitors of cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the hydrazone structure can enhance anticancer efficacy .

Enzyme Inhibition Studies

A study conducted on various hydrazone derivatives indicated that modifications at the phenoxy position significantly affect enzyme inhibition potency. For instance, certain derivatives exhibited IC50 values in the micromolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing their potential as therapeutic agents for cognitive disorders .

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives with bulky substituents like tert-butyl groups showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 1.0 mg/mL for effective compounds .

Anticancer Activity

In vitro studies on cancer cell lines have revealed that certain hydrazone derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. The compound's ability to target cancer cells while sparing normal cells is attributed to its selective interaction with specific cellular pathways .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Enzyme InhibitionIC50 values ranging from 46.8 µM to 137.7 µM for AChE
Antimicrobial ActivityEffective against Staphylococcus aureus (MIC: 0.5 mg/mL)
Anticancer ActivityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. How is the crystal structure of benzohydrazide derivatives determined, and what are the critical parameters for refinement?

  • Methodological Answer : Crystal structures are typically resolved using single-crystal X-ray diffraction (SC-XRD). For example, 4-(dimethylamino)benzohydrazide was crystallized in the monoclinic space group C2/c with unit cell parameters a = 24.7018 Å, b = 6.3093 Å, c = 13.2103 Å, and β = 118.05° . Refinement involves software like SHELXL, which applies least-squares optimization to minimize residuals (R₁ = 0.036, wR₂ = 0.098). Hydrogen atoms are either located via difference Fourier maps (for hydrazide groups) or constrained geometrically (aromatic/methyl groups) .

Q. What synthetic methods are used to prepare benzohydrazide derivatives, and how is purity ensured?

  • Methodological Answer : Derivatives like 4-(dimethylamino)benzohydrazide are synthesized via condensation of carboxylic acid hydrazides with aldehydes or ketones. Recrystallization from ethanol (95%) is a common purification step to yield colorless crystals . Purity is confirmed by melting point analysis, NMR spectroscopy, and SC-XRD to verify absence of solvent or byproducts .

Q. What intermolecular interactions stabilize the crystal packing of benzohydrazides?

  • Methodological Answer : Hydrogen bonding dominates stabilization. For instance, 4-(dimethylamino)benzohydrazide forms [001]-directed chains via N–H⋯O (R₂²(10)) and N–H⋯N (R₂²(6)) motifs. Dispersion forces (estimated at 44.2 kJ/mol via DFT) and short C–H⋯O contacts (3.41 Å) further stabilize the lattice .

Advanced Research Questions

Q. How can DFT calculations elucidate the lattice energy contributions in benzohydrazide crystals?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level partitions lattice energy into electrostatic (Eele), dispersion (Edis), polarization (Epol), and repulsion (Erep) terms. For 4-(dimethylamino)benzohydrazide, total lattice energy is 216 kJ/mol, with dispersion (173.9 kJ/mol) and electrostatic (165.3 kJ/mol) being dominant. Interaction energy frameworks visualize these contributions as cylinders in molecular packing diagrams .

Q. How do steric effects of substituents (e.g., tert-butyl vs. dimethylamino) influence the molecular conformation of benzohydrazides?

  • Methodological Answer : Bulky groups like tert-butyl induce torsional strain. For example, in 4-(dimethylamino)benzohydrazide, the aromatic ring and hydrazide moiety are nearly coplanar (deviation <0.1 Å), but tert-butyl substituents may increase dihedral angles. This affects hydrogen-bonding propensity and crystal symmetry, as seen in analogs with isopropyl or trifluoromethyl groups .

Q. What analytical techniques resolve contradictions in hydrogen-bonding geometry between experimental and computational data?

  • Methodological Answer : Discrepancies arise from static (X-ray) vs. dynamic (DFT) models. For 4-(dimethylamino)benzohydrazide, SC-XRD identifies N–H⋯O bonds (2.02 Å), while DFT may predict slightly longer distances due to thermal motion. Multi-temperature XRD or neutron diffraction refines H-atom positions, and Hirshfeld surface analysis quantifies contact contributions .

Q. How are benzohydrazides evaluated for pharmacological activity, and what structural features correlate with efficacy?

  • Methodological Answer : Antimycobacterial activity is assessed via MIC assays against Mycobacterium tuberculosis. Hydrazide derivatives act as iron-chelating agents, disrupting bacterial metalloenzymes. Structure-activity relationships (SARs) show that electron-withdrawing groups (e.g., Cl, CF₃) enhance potency, while bulky tert-butyl groups may improve bioavailability .

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